6-Tert-butylspiro[2.5]octan-1-amine 6-Tert-butylspiro[2.5]octan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20202838
InChI: InChI=1S/C12H23N/c1-11(2,3)9-4-6-12(7-5-9)8-10(12)13/h9-10H,4-8,13H2,1-3H3
SMILES:
Molecular Formula: C12H23N
Molecular Weight: 181.32 g/mol

6-Tert-butylspiro[2.5]octan-1-amine

CAS No.:

Cat. No.: VC20202838

Molecular Formula: C12H23N

Molecular Weight: 181.32 g/mol

* For research use only. Not for human or veterinary use.

6-Tert-butylspiro[2.5]octan-1-amine -

Specification

Molecular Formula C12H23N
Molecular Weight 181.32 g/mol
IUPAC Name 6-tert-butylspiro[2.5]octan-2-amine
Standard InChI InChI=1S/C12H23N/c1-11(2,3)9-4-6-12(7-5-9)8-10(12)13/h9-10H,4-8,13H2,1-3H3
Standard InChI Key BMQFRGPVEGCAHK-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1CCC2(CC1)CC2N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s defining feature is its spiro[2.5]octane core, where a cyclopropane ring is fused to a cyclohexane ring via a shared spiro carbon atom. The tert-butyl group at the 6-position introduces steric bulk, influencing both reactivity and conformational stability. The amine group at the 1-position participates in hydrogen bonding and serves as a potential site for derivatization.

Table 1: Key Identifiers of 6-Tert-butylspiro[2.5]octan-1-amine

PropertyValue
CAS Number1248798-85-7
Molecular FormulaC12H23N\text{C}_{12}\text{H}_{23}\text{N}
Molecular Weight181.32 g/mol
DensityNot reported
Boiling PointNot reported

Spectroscopic Characterization

While experimental data on spectroscopic properties (e.g., NMR, IR) remain limited, computational models predict distinctive signals arising from the spirocyclic framework. The cyclopropane ring’s strained geometry is expected to produce upfield-shifted 1H^1\text{H}-NMR signals for axial protons, while the tert-butyl group’s methyl protons would appear as a singlet near 1.2 ppm .

Synthesis and Mechanistic Insights

Synthetic Routes

The primary synthesis involves C(sp3sp^3)–H bond oxygenation using ethyl(trifluoromethyl)dioxirane (ETFDO) as the oxidizing agent. Manganese complexes with aminopyridine ligands catalyze this reaction, enabling selective functionalization of tertiary C–H bonds .

Table 2: Representative Synthesis Conditions

ParameterValue
CatalystMn(aminopyridine) complex
Oxidizing AgentETFDO
SolventHexafluoroisopropanol (HFIP)
Temperature25°C
Reaction Time3–48 hours

Reaction Mechanisms

Experimental and computational studies reveal two competing pathways:

  • Radical Pathway: Hydrogen atom transfer from the substrate’s C–H bond to ETFDO generates a carbon-centered radical, which recombines with the hydroxyl radical to form hydroxylated products .

  • Cationic Pathway: Electron transfer from the radical intermediate to ETFDO produces a carbocation, which undergoes rearrangement or traps nucleophiles (e.g., water) to yield oxygenated derivatives .

For 6-tert-butylspiro[2.5]octan-1-amine, hyperconjugative interactions between the cyclopropane’s Walsh orbitals and the σ* orbital of the axial C4–H bond lower the activation energy for HAT, favoring hydroxylation at this position with >90% selectivity .

Reactivity and Functionalization

Site-Selective Oxygenation

In reactions with ETFDO, the compound exhibits preferential oxygenation at the axial C4–H bond, yielding 4-hydroxy-6-tert-butylspiro[2.5]octan-1-amine as the major product. Minor pathways involve rearrangements to bicyclo[4.2.0]octan-1-ol derivatives, providing evidence for transient carbocation intermediates .

Table 3: Product Distribution in ETFDO-Mediated Oxygenation

SubstrateMajor Product (% Yield)Minor Products (% Yield)
6-Tert-butylspiro[2.5]octan-1-amine4-Hydroxy derivative (72%)Bicyclo[4.2.0]octan-1-ol (4.8%)

Solvent Effects

Reactions conducted in hexafluoroisopropanol (HFIP) show enhanced yields of rearranged products compared to acetonitrile, attributed to HFIP’s ability to stabilize cationic intermediates through hydrogen bonding and dielectric effects .

Industrial and Research Applications

Catalysis

The compound serves as a mechanistic probe in studying C–H activation catalysts. Its tert-butyl group’s steric bulk helps differentiate between electronic and steric effects in catalytic cycles .

Material Science

Spirocyclic amines are explored as ligands in metal-organic frameworks (MOFs) due to their conformational stability. Potential applications include gas storage and heterogeneous catalysis.

Structural Analogs and Comparative Analysis

Analogous Spirocyclic Amines

  • Spiro[2.5]octan-1-amine: Lacks the tert-butyl group, exhibiting lower steric hindrance and altered reactivity patterns.

  • 6-Methylspiro[2.5]octan-1-amine: The methyl substituent reduces hyperconjugative stabilization compared to the tert-butyl group, leading to diminished site-selectivity in oxygenation reactions .

Future Research Directions

  • Biological Profiling: Systematic evaluation of antimicrobial, anticancer, and neuropharmacological activities.

  • Asymmetric Synthesis: Development of enantioselective routes to access chiral spirocyclic amines.

  • Computational Modeling: Machine learning approaches to predict reaction outcomes and optimize catalysts.

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